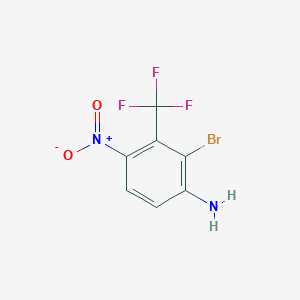
2-Bromo-4-nitro-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-nitro-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitro-3-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes:
Bromination: The addition of a bromine atom to the ring.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is common to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Formation of nitroquinones.
Reduction: Formation of 2-Bromo-4-amino-3-(trifluoromethyl)aniline.
Substitution: Formation of various substituted aniline derivatives.
科学研究应用
2-Bromo-4-nitro-3-(trifluoromethyl)aniline is utilized in several research areas:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-4-nitro-3-(trifluoromethyl)aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the nitro and trifluoromethyl groups can significantly influence its reactivity and interaction with biological targets.
相似化合物的比较
- 2-Bromo-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)aniline
- 4-Nitro-2-(trifluoromethyl)aniline
Comparison: 2-Bromo-4-nitro-3-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. Compared to its analogs, the presence of both bromine and nitro groups in specific positions can lead to distinct chemical behaviors and biological activities.
属性
IUPAC Name |
2-bromo-4-nitro-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-6-3(12)1-2-4(13(14)15)5(6)7(9,10)11/h1-2H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYFTIJDIYLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
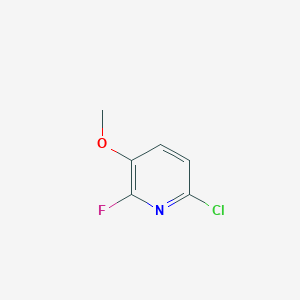
![Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B8251504.png)
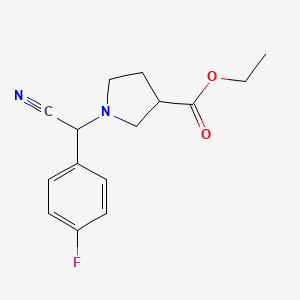
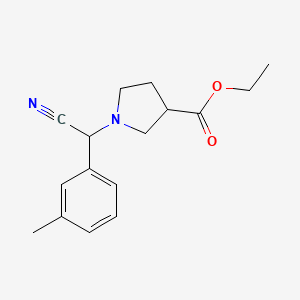
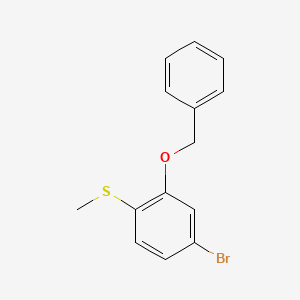
![Tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8251539.png)
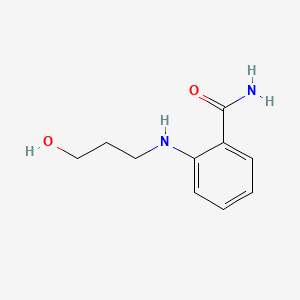
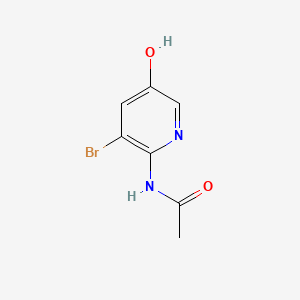
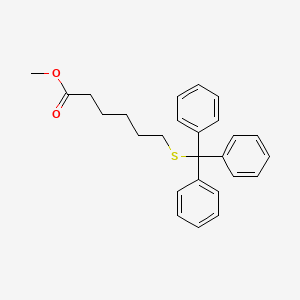
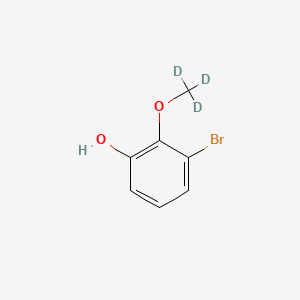
![2-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B8251565.png)
![3-Benzyl-6-methoxyimidazo[4,5-b]pyridine](/img/structure/B8251583.png)
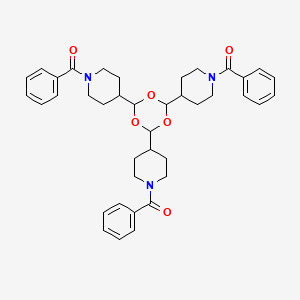
![methyl 2-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8251596.png)
